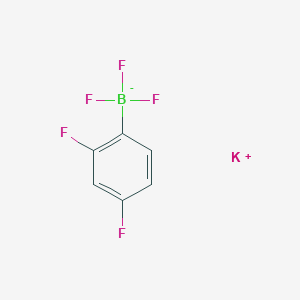
potassium;(2,4-difluorophenyl)-trifluoroboranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (2,4-difluorophenyl)-trifluoroboranuide is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds. The presence of fluorine atoms in the phenyl ring enhances its chemical properties, making it a versatile compound in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
Potassium (2,4-difluorophenyl)-trifluoroboranuide can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorophenylboronic acid with potassium fluoride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out at room temperature, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of potassium (2,4-difluorophenyl)-trifluoroboranuide often involves large-scale reactions using automated reactors. The process includes the precise control of reaction conditions such as temperature, pressure, and solvent composition to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Potassium (2,4-difluorophenyl)-trifluoroboranuide primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
In Suzuki-Miyaura cross-coupling reactions, potassium (2,4-difluorophenyl)-trifluoroboranuide reacts with aryl halides in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures .
Major Products Formed
The major products formed from the reactions involving potassium (2,4-difluorophenyl)-trifluoroboranuide are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
Potassium (2,4-difluorophenyl)-trifluoroboranuide has numerous applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can enhance their stability and bioavailability.
Medicine: It plays a role in the synthesis of pharmaceutical compounds, particularly those containing fluorine atoms, which can improve drug efficacy and metabolic stability.
作用機序
The mechanism by which potassium (2,4-difluorophenyl)-trifluoroboranuide exerts its effects involves the formation of a boronate complex with the palladium catalyst during the Suzuki-Miyaura coupling reaction. This complex undergoes transmetalation, followed by reductive elimination, leading to the formation of the desired biaryl product. The presence of fluorine atoms in the phenyl ring can influence the electronic properties of the compound, enhancing its reactivity and selectivity in various reactions .
類似化合物との比較
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium (4-fluorophenyl)-trifluoroborate
- Potassium (2,6-difluorophenyl)-trifluoroborate
Uniqueness
Potassium (2,4-difluorophenyl)-trifluoroboranuide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its reactivity and stability. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and efficiency in cross-coupling reactions .
特性
IUPAC Name |
potassium;(2,4-difluorophenyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF5.K/c8-4-1-2-5(6(9)3-4)7(10,11)12;/h1-3H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKKNPYRMYVEOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)F)F)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=C(C=C(C=C1)F)F)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF5K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













